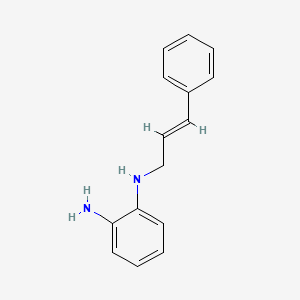

N1-Cinnamylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-N-[(E)-3-phenylprop-2-enyl]benzene-1,2-diamine |

InChI |

InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2/b9-6+ |

InChI Key |

UJTDSOLEQLKCHP-RMKNXTFCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CNC2=CC=CC=C2N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N1 Cinnamylbenzene 1,2 Diamine

Strategies for Mono-N-Alkylation of 1,2-Benzenediamines

Mono-N-alkylation of symmetrical diamines like 1,2-benzenediamine presents a challenge in controlling the degree of substitution to prevent the formation of di-alkylation products. Several strategies have been developed to achieve selective mono-N-cinnamylation.

Reductive Amination Pathways Utilizing Cinnamaldehyde (B126680) Precursors

Reductive amination is a highly effective one-pot method for forming amines from carbonyl compounds. libretexts.org This pathway involves the initial reaction of cinnamaldehyde with o-phenylenediamine (B120857) to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired N1-cinnamylbenzene-1,2-diamine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice due to its mildness and selectivity. ias.ac.inthieme-connect.com

The reaction conditions can be optimized to favor mono-alkylation. For instance, using a controlled stoichiometry of the reactants and a suitable solvent system can enhance the yield of the mono-substituted product. thieme-connect.com Green and catalyst-free methods have also been developed, utilizing solvents like glycerol (B35011) in the presence of sodium borohydride, which can lead to high yields of the desired product in short reaction times. ias.ac.in Some protocols have demonstrated success with a range of aldehydes, including cinnamaldehyde, under mild conditions, with some functional groups like nitro and halide substituents remaining intact. sorbonne-universite.fr

Table 1: Reductive Amination of Cinnamaldehyde with o-Phenylenediamine

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Borohydride | None | Glycerol | 70 | High | ias.ac.in |

| Sodium Borohydride | None | 2,2,2-Trifluoroethanol | 35-40 | High | thieme-connect.com |

| Benzothiazoline | Trifluoroacetic Acid | Dichloromethane | Room Temp. | Good | sorbonne-universite.fr |

| Sodium Borohydride | Sulfated Polyborate | Ethanol (B145695) | 70 | Excellent | researchgate.net |

Nucleophilic Substitution Approaches with Cinnamyl Halides and o-Phenylenediamine

The direct reaction of a cinnamyl halide (e.g., cinnamyl chloride or bromide) with o-phenylenediamine represents a classical nucleophilic substitution pathway for C-N bond formation. In this SN2-type reaction, the amino group of o-phenylenediamine acts as the nucleophile, attacking the electrophilic carbon of the cinnamyl halide and displacing the halide ion.

Controlling the reaction to achieve mono-substitution is a key consideration, as the product, this compound, can potentially react further to form a di-substituted product. The outcome of such reactions can often be influenced by the reaction conditions. sit.edu.cn While simple aryl halides are generally unreactive towards nucleophilic substitution, the reactivity can be significantly increased by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal catalysis offers a powerful and versatile approach to forming C-N bonds, often with high selectivity and under milder conditions than traditional methods. mdpi.commdpi.comrsc.org For the synthesis of this compound, palladium-, copper-, or nickel-catalyzed cross-coupling reactions could be employed. These reactions typically involve an aryl or vinyl halide/triflate and an amine in the presence of a metal catalyst, a ligand, and a base.

Recent advancements in transition metal catalysis have led to the development of highly efficient systems for the 1,2-diamination of olefins, which could be an alternative route to vicinal diamines. nih.gov For instance, nickel-catalyzed reactions have been used for C-N cross-coupling to form multi-substituted quinazolines, demonstrating the potential of these catalysts in forming C-N bonds with diamine structures. frontiersin.org

Synthesis via Nitro-Group Reduction of N-Cinnamyl-2-nitroaniline Intermediates

An alternative synthetic route involves the initial N-alkylation of 2-nitroaniline (B44862) with a cinnamyl halide to form N-cinnamyl-2-nitroaniline. The nitro group in this intermediate can then be selectively reduced to an amino group to yield this compound. This two-step process can offer better control over the regioselectivity of the final product.

A common and effective reagent for the reduction of aromatic nitro compounds is tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid. This method is well-established for the synthesis of substituted phenylenediamines. Other reducing agents such as zinc in acidic medium have also been utilized for similar transformations. nih.gov

Stereoselective Synthesis and Isomer Control (E/Z isomerism of the cinnamyl moiety)

The cinnamyl group possesses a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. The thermodynamic stability generally favors the E isomer. mdpi.com Controlling the stereochemistry of this double bond during the synthesis of this compound is a crucial aspect, particularly for applications where specific isomeric purity is required.

The choice of starting materials and reaction conditions can influence the E/Z ratio of the final product. For instance, starting with a pure E or Z isomer of cinnamaldehyde or a cinnamyl halide can, under appropriate conditions, lead to the corresponding isomer of the product. However, isomerization can occur, especially under thermal or catalytic conditions. researchgate.netacs.org The separation of E and Z isomers can often be achieved using chromatographic techniques like HPLC. tandfonline.com

Diastereoselective and Enantioselective Synthesis (if chiral auxiliaries or catalysts are employed)

When the synthesis involves the creation of a new stereocenter, or if the starting materials are chiral, the control of stereochemistry becomes even more critical. Diastereoselective and enantioselective syntheses aim to produce a single diastereomer or enantiomer of the target molecule. ethz.ch

For the synthesis of vicinal diamines, several stereoselective methods have been developed. These often involve the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.ch Alternatively, chiral catalysts can be used to promote the formation of one enantiomer over the other. ub.edu Pd-catalyzed carboamination reactions have been shown to produce cis- or trans-3,5-disubstituted pyrazolidines with high diastereoselectivity, which can then be converted to 1,3-diamines. nih.gov Similarly, highly diastereoselective synthesis of chiral fluorinated vicinal diamines has been achieved through the nucleophilic fluoroalkylation of chiral N-tert-butanesulfinimines. cas.cn While not specifically reported for this compound, these methodologies highlight the potential for achieving high levels of stereocontrol in the synthesis of related diamine structures.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Several factors, including the choice of reactants, catalyst, solvent, base, temperature, and reaction time, can be systematically varied to enhance the reaction outcome.

Reactant Stoichiometry: The molar ratio of o-phenylenediamine to the cinnamylating agent (e.g., cinnamyl chloride) is a critical parameter. An excess of either reactant can lead to the formation of undesired byproducts, such as di-cinnamylated products or unreacted starting materials. A systematic study of the molar ratios is essential to find the optimal balance for maximizing the yield of the desired mono-cinnamylated product. For instance, in related N-alkylations of anilines, the ratio of the amine to the alkylating agent has been shown to significantly influence the product distribution. mdpi.com

Catalyst Selection and Loading: For catalytic N-alkylation methods, the choice of catalyst is a key determinant of efficiency. Various transition metal complexes, including those of palladium, iridium, and ruthenium, have been shown to be effective for N-alkylation reactions. acs.orgnih.gov The catalyst loading is another parameter to be optimized; a higher loading may increase the reaction rate but also the cost, while a lower loading might lead to incomplete conversion. For example, in a palladium-catalyzed allylic amination, increasing the catalyst loading from 2.5 mol% to 5 mol% resulted in a significantly higher product yield. nih.gov

Solvent Effects: The solvent can influence the reaction rate and selectivity by affecting the solubility of reactants and the stabilization of transition states. While aprotic polar solvents like DMF are commonly used, exploring other solvents could lead to improved yields. prepchem.com For instance, studies on N-alkylation of anilines have shown that the use of ionic liquids can lead to increased conversions and selectivities. psu.edu The use of greener solvents is also an important consideration in modern synthetic chemistry.

Base and Temperature: The strength and concentration of the base can significantly impact the reaction. A stronger base might lead to faster deprotonation and reaction but could also promote side reactions. The reaction temperature is another crucial factor. While the reaction between o-phenylenediamine and cinnamyl chloride can proceed at room temperature, gentle heating might be necessary to drive the reaction to completion, especially if less reactive alkylating agents are used. prepchem.com However, higher temperatures can also lead to the formation of byproducts.

Data on Yield Enhancement: A baseline synthesis reported the formation of 2.0 g of this compound from 3.24 g of ortho-phenylenediamine, which corresponds to a yield of approximately 54%. prepchem.com Optimization of the parameters discussed above can be expected to improve this yield significantly. The following table summarizes key parameters and their potential impact on the synthesis of this compound.

| Parameter | Condition | Effect on Yield and Purity | Reference |

| Reactant Ratio | o-Phenylenediamine : Cinnamyl Chloride | Affects selectivity towards mono-alkylation vs. di-alkylation. Optimization is key. | mdpi.com |

| Solvent | Dimethylformamide (DMF) | Common solvent, provides good solubility for reactants. | prepchem.com |

| Toluene, Acetonitrile | Alternative solvents that may offer different selectivity and easier workup. | researchgate.net | |

| Ionic Liquids | Can lead to higher conversion and selectivity. | psu.edu | |

| Base | Potassium Carbonate | A common and effective inorganic base. | prepchem.com |

| Sodium Hydroxide, Organic Bases | Alternative bases that may influence reaction rate and selectivity. | ||

| Temperature | Room Temperature | A mild condition that can minimize side reactions. | prepchem.com |

| Elevated Temperature | May be required for less reactive starting materials but can increase byproduct formation. | ||

| Catalyst (for alternative routes) | Pd, Ir, Ru complexes | Can enable the use of alcohols as alkylating agents, a greener alternative. | acs.orgnih.gov |

Purification and Isolation Techniques for High Purity this compound

Obtaining this compound in high purity is essential for its use in further applications. A combination of purification techniques is often employed to remove unreacted starting materials, byproducts, and catalyst residues.

Initial Workup: Following the reaction, a standard workup procedure is typically performed. This often involves quenching the reaction with water and extracting the product into an organic solvent like chloroform (B151607) or ethyl acetate. prepchem.com The organic layer is then washed with water or a saturated sodium chloride solution to remove water-soluble impurities and the solvent is evaporated under reduced pressure. prepchem.com

Chromatography: Column chromatography is a powerful technique for separating the desired product from impurities. Silica (B1680970) gel is a commonly used stationary phase for the purification of N-substituted diamines. prepchem.com The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with an appropriate polarity is selected to allow the product to move down the column at a different rate than the impurities. For this compound, elution with chloroform has been reported to be effective. prepchem.com The progress of the separation is typically monitored by thin-layer chromatography (TLC). In some cases, using a basic alumina (B75360) column can be beneficial, especially if the product is unstable on acidic silica gel. rsc.org

Recrystallization: Recrystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents can also be used to achieve the desired solubility characteristics. For related N-substituted phenylenediamines, recrystallization from solvents like ether-petroleum ether has been reported. cdnsciencepub.com

Distillation: For liquid products or low-melting solids, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on their boiling points. For o-phenylenediamine, a related compound, purification by rectification in a tower kettle under vacuum has been described. google.com

The following table outlines the common purification techniques for this compound and related compounds.

| Technique | Description | Key Considerations | Reference |

| Extraction | Separation of the product from the reaction mixture into an immiscible solvent. | Choice of extraction solvent is important for efficiency. | prepchem.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Selection of adsorbent (silica gel, alumina) and eluent system is critical. | prepchem.comrsc.org |

| Recrystallization | Purification of solids based on differences in solubility. | Proper solvent selection is key to obtaining high purity crystals. | cdnsciencepub.com |

| Vacuum Distillation | Purification of liquids based on boiling point differences at reduced pressure. | Suitable for thermally stable, low-melting point compounds. | google.com |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A full NMR analysis would involve one-dimensional (1D) and two-dimensional (2D) experiments to map out the carbon and proton framework of the molecule.

The 1H NMR spectrum would provide the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values for each unique proton in the molecule. The expected regions for these signals are well-established. Protons on the benzene (B151609) ring directly attached to the diamine moiety would appear in the aromatic region, typically between 6.5 and 7.5 ppm. The protons of the cinnamyl group's phenyl ring would also resonate in this region. The vinylic protons of the double bond would be expected at approximately 6.0-7.0 ppm, with their coupling constants providing information about the double bond's stereochemistry (E or Z). The aliphatic protons of the methylene (B1212753) group adjacent to the nitrogen and the vinylic system would likely appear in the range of 3.0-4.5 ppm. The amine (NH and NH2) protons would exhibit broad signals, the chemical shift of which would be highly dependent on the solvent and concentration.

Table 1: Predicted 1H NMR Data for N1-Cinnamylbenzene-1,2-diamine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C6H4) | 6.5 - 7.5 | Multiplet |

| Aromatic (C6H5) | 7.0 - 7.6 | Multiplet |

| Vinylic | 6.0 - 7.0 | Doublet, Doublet of doublets |

| Aliphatic (CH2) | 3.0 - 4.5 | Doublet or Multiplet |

| Amine (NH/NH2) | Variable (Broad) | Singlet (broad) |

Note: This table is predictive and awaits experimental verification.

The 13C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the two aromatic rings would produce signals in the downfield region of the spectrum, typically between 110 and 150 ppm. The vinylic carbons would also be found in this region. The aliphatic methylene carbon would resonate in the upfield region, likely between 40 and 60 ppm.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N) | 140 - 150 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (ipso-C) | 135 - 145 |

| Vinylic | 120 - 140 |

| Aliphatic (CH2) | 40 - 60 |

Note: This table is predictive and awaits experimental verification.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, confirming the connectivity between adjacent protons, for instance, within the aromatic rings and along the cinnamyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the 1H and 13C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for linking the cinnamyl group to the N1 position of the benzene-1,2-diamine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing critical information about the molecule's three-dimensional conformation and the stereochemistry of the cinnamyl double bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary and secondary amine groups in the region of 3300-3500 cm-1. C-H stretching vibrations for the aromatic and vinylic groups would appear around 3000-3100 cm-1, while aliphatic C-H stretches would be just below 3000 cm-1. The C=C stretching of the aromatic rings and the vinylic group would be observed in the 1450-1650 cm-1 region. A key band for the C-N stretching would be expected around 1250-1350 cm-1. Raman spectroscopy would provide complementary information, particularly for the non-polar C=C double bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic/Vinylic) | 1450 - 1650 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: This table is predictive and awaits experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule. It would provide a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of C15H16N2 (224.1313 g/mol ). The observed isotopic pattern would further validate the molecular formula. Analysis of the fragmentation pattern in the mass spectrum could also provide structural information, for example, by showing the loss of a phenyl group or cleavage at the C-N bond.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, definitively establishing the connectivity and stereochemistry. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the amine groups, which are crucial for understanding the compound's solid-state properties.

Computational and Theoretical Chemistry of N1 Cinnamylbenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and electronic properties of molecules. By approximating the electron density, DFT can efficiently calculate the ground-state geometry of N1-Cinnamylbenzene-1,2-diamine. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms.

Once the geometry is optimized, a wealth of electronic properties can be calculated. These properties, such as the dipole moment, polarizability, and orbital energies, are crucial for understanding the molecule's behavior in various environments. For instance, the dipole moment provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Disclaimer: The following data is for illustrative purposes and does not represent experimentally verified values.)

| Property | Value | Unit |

| Ground State Energy | -850.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| Polarizability | 35.6 | ų |

| Ionization Potential | 6.8 | eV |

| Electron Affinity | 0.9 | eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the diamine group due to the presence of lone pairs of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. The hydrogen atoms of the amine groups would be expected to show positive potential. This information is critical for predicting how the molecule will interact with other reagents.

Conformational Analysis and Potential Energy Surface Mapping of Rotamers

The flexibility of this compound arises from the presence of several single bonds around which rotation can occur. This leads to the existence of multiple conformers, or rotamers, each with a different spatial arrangement of atoms and a corresponding energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) map can be generated by systematically rotating specific dihedral angles and calculating the energy at each point. For this compound, key rotations would include the bond between the cinnamyl group and the nitrogen atom, as well as the bond between the nitrogen and the benzene (B151609) ring. The resulting PES would reveal the low-energy valleys corresponding to stable conformers and the peaks representing the transition states between them. Understanding the conformational preferences is essential as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Frontier Molecular Orbital (FMO) Theory for Understanding Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide significant insights into a molecule's reactivity and the selectivity of its reactions.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, on the other hand, represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests high reactivity. For this compound, the HOMO is likely to be localized on the electron-rich diamine and phenylenediamine moieties, while the LUMO may be distributed over the cinnamyl group and the benzene ring.

Table 2: Hypothetical FMO Properties of this compound (Disclaimer: The following data is for illustrative purposes and does not represent experimentally verified values.)

| Property | Value | Unit |

| HOMO Energy | -5.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state analysis can provide a detailed, step-by-step understanding of the reaction pathway. For example, in a nucleophilic substitution reaction where the diamine acts as the nucleophile, computational methods can model the approach of the diamine to the electrophile, the formation of the new bond, and the breaking of any leaving groups. The calculated activation energy (the energy of the transition state relative to the reactants) can then be correlated with the experimentally observed reaction rate. This level of detail is often inaccessible through experimental means alone.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR simulations)

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Simulations: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. For this compound, this would involve predicting the 1H and 13C chemical shifts for all the unique atoms in the molecule. These predicted shifts can then be compared to experimental data to aid in peak assignment.

IR Simulations: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational modes. For this compound, this would allow for the identification of characteristic peaks, such as the N-H stretches of the amine groups, the C=C stretch of the cinnamyl group, and the aromatic C-H and C=C vibrations.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Disclaimer: The following data is for illustrative purposes and does not represent experimentally verified values.)

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (NH2 proton) | 3.5 ppm | 3.4 ppm |

| 13C NMR (C=C cinnamyl) | 130 ppm | 129 ppm |

| IR (N-H stretch) | 3400 cm⁻¹ | 3395 cm⁻¹ |

| IR (C=C stretch) | 1640 cm⁻¹ | 1645 cm⁻¹ |

Molecular Dynamics Simulations for Solution-Phase Behavior

Extensive searches of publicly available scientific literature and chemical databases have revealed a significant gap in the computational and theoretical understanding of this compound. Despite the identification of its chemical identity, including its CAS number (130964-01-1) and molecular formula (C15H16N2), no specific research articles or datasets pertaining to molecular dynamics (MD) simulations of this compound in the solution phase could be located.

The absence of such studies indicates that the solution-phase behavior of this compound has not yet been a subject of in-depth computational investigation. Research in this area would be valuable for predicting its physical properties, reactivity, and potential applications in various chemical and biological contexts.

Future research efforts could focus on performing de novo molecular dynamics simulations to elucidate the following:

Conformational Landscape: Identifying the most stable conformations of the molecule in different solvents.

Solvent Effects: Quantifying the influence of solvent polarity on the molecule's structure and dynamics.

Hydrogen Bonding Network: Characterizing the intramolecular and intermolecular hydrogen bonds that dictate its interactions.

Dynamical Properties: Calculating properties such as diffusion coefficients and rotational correlation times.

Until such studies are conducted and published, a detailed, data-driven account of the molecular dynamics of this compound in solution cannot be provided. The scientific community awaits future research to fill this knowledge void.

Reactivity and Derivatization Studies of N1 Cinnamylbenzene 1,2 Diamine

Reactions at the Secondary Cinnamyl-Substituted Amine Moiety

The presence of both a primary and a secondary amine on the benzene (B151609) ring allows for selective reactions. The secondary amine, bearing the cinnamyl group, exhibits different reactivity compared to the adjacent primary amine due to steric hindrance and electronic effects imparted by the bulky and electron-donating cinnamyl substituent.

Selective Functionalization Strategies and Controlled Derivatization

Selective functionalization of the secondary amine in N-substituted ortho-phenylenediamines is a key strategy for building complex molecular architectures. While direct studies on N1-Cinnamylbenzene-1,2-diamine are not extensively documented, established principles of amine chemistry allow for predictable derivatization pathways.

One common strategy involves acylation. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, and would typically react first with acylating agents like acid chlorides or anhydrides under standard conditions. However, selective acylation of the secondary amine can be achieved. This often requires a two-step process where the more reactive primary amine is first protected with a suitable protecting group. Once protected, the secondary amine can be functionalized, followed by the removal of the protecting group to regenerate the primary amine.

Another approach involves exploiting the specific reaction conditions. For instance, certain catalysts or solvent systems can favor the functionalization of the secondary amine. The choice of the electrophile is also crucial; bulkier electrophiles may react preferentially at the less hindered primary amine, whereas specific reagents might be designed to target the secondary amine. These strategies are fundamental in the synthesis of pharmaceuticals and other complex organic molecules where precise control over the substitution pattern is essential fishersci.ca.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the two amino groups. wikipedia.orglkouniv.ac.in These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.orglkouniv.ac.in

The two amino groups, -NH2 and -NH-cinnamyl, are strong activating groups that stabilize the cationic intermediate (the arenium ion) formed during the substitution process through resonance. lkouniv.ac.inlibretexts.org The substitution pattern is dictated by the combined directing effects of both groups. The most activated positions on the ring are C4 and C5 (para and meta to the -NH-cinnamyl group, respectively, and ortho and meta to the -NH2 group).

Typical electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine or chlorine, usually in the presence of a Lewis acid catalyst, would yield halogenated derivatives. Given the high activation of the ring, the reaction may proceed even without a catalyst and can be difficult to stop at a single substitution. lkouniv.ac.in

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO2) onto the ring. masterorganicchemistry.com The strong acidic conditions can protonate the amino groups, converting them into deactivating -NH3+ groups, which would complicate the reaction and alter the substitution pattern.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (SO3H). lkouniv.ac.inmasterorganicchemistry.com This reaction is reversible, which can be useful in synthetic strategies where a blocking group is needed to direct other substituents. lkouniv.ac.in

Friedel-Crafts Reactions: Acylation and alkylation reactions, which introduce acyl (RCO-) and alkyl (R-) groups respectively, are also possible. However, the presence of the basic amino groups can interfere with the Lewis acid catalyst (e.g., AlCl3), often leading to complex mixtures or reaction failure.

| Reaction Type | Typical Reagents | Expected Major Products |

| Bromination | Br2, FeBr3 | 4-bromo and 5-bromo derivatives |

| Nitration | HNO3, H2SO4 | 4-nitro and 5-nitro derivatives |

| Sulfonation | SO3, H2SO4 | 4-sulfonic acid and 5-sulfonic acid derivatives |

Reactions Involving the Cinnamyl Moiety

The cinnamyl group contains a reactive carbon-carbon double bond (alkenyl group), which is susceptible to a variety of addition reactions.

Catalytic Hydrogenation of the Alkenyl Group

The double bond of the cinnamyl group can be selectively reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H2) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally carried out under mild conditions of temperature and pressure and is highly efficient. This process converts the N1-cinnamyl group into an N1-(3-phenylpropyl) group, saturating the side chain without affecting the aromatic ring or the amino groups, provided the conditions are controlled. Transfer hydrogenation, using a hydrogen donor like isopropanol in the presence of a suitable catalyst, is another effective method. rsc.orgnih.gov

| Catalyst | Hydrogen Source | Typical Conditions | Product |

| 10% Pd/C | H2 gas | Methanol (B129727), Room Temp, 1 atm | N1-(3-phenylpropyl)benzene-1,2-diamine |

| PtO2 | H2 gas | Ethanol (B145695), Room Temp, 1-4 atm | N1-(3-phenylpropyl)benzene-1,2-diamine |

| Raney Ni | H2 gas | Ethanol, Room Temp, 1-4 atm | N1-(3-phenylpropyl)benzene-1,2-diamine |

Cycloaddition Reactions (e.g., Diels-Alder type)

The alkenyl group of the cinnamyl moiety can potentially act as a dienophile in a Diels-Alder reaction, a powerful method for forming six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with the double bond (the dienophile). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the cinnamyl group to be an effective dienophile, its reactivity is typically enhanced by the presence of electron-withdrawing groups, which is not the case here. organic-chemistry.orgyoutube.com However, under forcing conditions (e.g., high temperature or pressure) or with highly reactive dienes, cycloaddition could be induced. The stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com

Epoxidation and Dihydroxylation of the Double Bond

The double bond of the cinnamyl group can be readily oxidized to form an epoxide or a diol.

Epoxidation: This reaction converts the alkene into a three-membered ring ether called an epoxide. Common reagents for epoxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). stolaf.edu The reaction is typically carried out in an inert solvent like dichloromethane. Epoxides are valuable synthetic intermediates because they can be opened by various nucleophiles to yield a range of difunctionalized products. stolaf.edu Studies on cinnamyl alcohol, a related compound, show that it readily forms an epoxide. researchgate.netnih.gov Vanadium-catalyzed epoxidation using tert-butyl hydroperoxide (TBHP) is another effective method. researchgate.net

Dihydroxylation: This process adds two hydroxyl (-OH) groups across the double bond, forming a vicinal diol. The stereochemistry of the addition can be controlled by the choice of reagents.

Syn-dihydroxylation , where both hydroxyl groups add to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (KMnO4). khanacademy.orgyoutube.com To reduce cost and toxicity, OsO4 is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). khanacademy.orgwikipedia.org The Sharpless asymmetric dihydroxylation allows for the formation of chiral diols with high enantioselectivity. wikipedia.org

Anti-dihydroxylation , where the hydroxyl groups add to opposite faces, is typically achieved via a two-step procedure: epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.

| Reaction | Reagent(s) | Product Type | Stereochemistry |

| Epoxidation | m-CPBA or VO(acac)2/TBHP | Epoxide | N/A |

| Syn-Dihydroxylation | 1. OsO4 (cat.), NMO; 2. NaHSO3 | Vicinal Diol | Syn |

| Syn-Dihydroxylation | Cold, dilute KMnO4, NaOH | Vicinal Diol | Syn |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H3O+ | Vicinal Diol | Anti |

Coordination Chemistry and Metal Complexation of N1 Cinnamylbenzene 1,2 Diamine

Ligand Design Principles and Chelation Properties of Aromatic Diamines

Aromatic diamines, particularly those with amino groups in the ortho position like benzene-1,2-diamine, are effective chelating agents. nih.gov The proximity of the two nitrogen donor atoms allows them to bind to a single metal ion, forming a stable five-membered ring. nih.gov This phenomenon, known as the chelate effect, results in complexes that are significantly more thermodynamically stable than those formed with analogous monodentate amine ligands.

The key design principles for these ligands include:

Donor Atom Placement: The 1,2-disposition of the nitrogen atoms on the benzene (B151609) ring is ideal for forming a five-membered chelate ring, which is one of the most stable ring sizes in coordination chemistry. nih.gov

Basicity of Donor Atoms: The nitrogen atoms of aromatic amines are less basic than those of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system. This reduced basicity generally leads to the formation of less stable complexes compared to those with aliphatic diamines.

Steric and Electronic Effects of Substituents: The introduction of a substituent on one of the nitrogen atoms, such as the cinnamyl group in N1-Cinnamylbenzene-1,2-diamine, can significantly modify the ligand's properties. The bulky cinnamyl group may introduce steric hindrance, influencing the geometry of the resulting metal complex and potentially affecting its stability. Electronically, the substituent can alter the electron density on the nitrogen donors, further modulating the strength of the metal-ligand bond.

The chelation of this compound to a metal ion (M) would involve the formation of a five-membered ring, enhancing the complex's stability.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-substituted aromatic diamines typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. scispace.comias.ac.in For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the desired metal salt (e.g., NiCl₂, Cu(NO₃)₂, Zn(CH₃COO)₂). The reaction mixture is often heated under reflux to facilitate complex formation. ias.ac.inderpharmachemica.com The resulting complex may precipitate upon cooling or after reducing the solvent volume. scispace.com

The stoichiometry of the reactants plays a crucial role in determining the structure of the final product. The coordination number of the metal ion and the ligand-to-metal ratio are key factors. osti.gov

1:1 Ligand-to-Metal Ratio: This ratio often leads to the formation of complexes where the metal ion's coordination sphere is completed by other solvent molecules or anions from the metal salt. For a metal ion that favors a coordination number of four, a complex with the general formula [M(L)X₂] (where L is the diamine ligand and X is an anion like Cl⁻) might be formed.

1:2 Ligand-to-Metal Ratio: With an excess of the ligand, it is common to form complexes where two bidentate ligands occupy four coordination sites around the metal center, such as [M(L)₂]²⁺. For metal ions that favor an octahedral geometry (coordination number of six), the remaining two sites may be occupied by solvent molecules or counter-ions, forming species like [M(L)₂(H₂O)₂]²⁺. nih.gov In some cases, with o-phenylenediamine (B120857), even 1:4 metal-to-ligand ratios have been observed where the diamine acts as both a bidentate and a monodentate ligand. nih.govacs.org

The specific outcome depends on the interplay between the metal ion's preferred coordination geometry and the steric demands of the ligand. osti.gov The bulky cinnamyl group might favor lower coordination numbers compared to the unsubstituted o-phenylenediamine.

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the complex.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. The N-H stretching vibrations of the free diamine ligand are expected to shift to lower frequencies upon complexation due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bond. worldresearchersassociations.com Similarly, changes in the C-N stretching vibrations can be observed. The appearance of new bands at lower frequencies (typically < 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.netresearchgate.net

Table 1: Representative FT-IR Spectral Data for Aromatic Diamine Complexes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Wavenumber (cm⁻¹) in Metal Complex | Assignment |

|---|---|---|---|

| ν(N-H) | ~3400-3300 | Shift to lower frequency (e.g., ~3350-3200) | Indicates coordination of NH₂ group |

| ν(C=C) Aromatic | ~1600-1450 | Minor shifts | Aromatic ring vibrations |

| ν(C-N) | ~1300-1250 | Shift upon coordination | Carbon-Nitrogen stretching |

| ν(M-N) | N/A | ~550-450 | Metal-Nitrogen bond formation |

Data are generalized from studies on o-phenylenediamine and its derivatives. worldresearchersassociations.comresearchgate.netnih.gov

UV-Vis Spectroscopy: The electronic spectrum of a complex can provide information about both the ligand and the metal center. The free this compound ligand is expected to show intense absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring and the cinnamyl group. nih.gov Upon complexation, these bands may shift (bathochromic or hypsochromic shift) due to perturbation of the ligand's electronic structure. researchgate.net For transition metal complexes with partially filled d-orbitals, weaker absorptions in the visible region may appear, corresponding to d-d electronic transitions, which are useful for determining the coordination geometry of the metal ion. orientjchem.org

Elemental Analysis: This technique determines the percentage composition (C, H, N) of the synthesized complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex, such as the ligand-to-metal ratio. researchgate.net

Table 2: Hypothetical Elemental Analysis for a [Ni(C₁₅H₁₆N₂)₂]Cl₂ Complex

| Element | Calculated % | Found % |

|---|---|---|

| C | 61.47 | 61.39 |

| H | 5.50 | 5.58 |

| N | 9.56 | 9.48 |

Values are calculated for the formula C₃₀H₃₂N₄NiCl₂.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability of complexes and to identify the presence of coordinated or lattice solvent molecules (e.g., water). researchgate.netresearchgate.net The analysis shows distinct steps of mass loss corresponding to the removal of solvent molecules and the eventual decomposition of the organic ligand, leaving a metal oxide residue at high temperatures. researchgate.net

Geometric and Electronic Structures of Coordination Compounds (e.g., tetrahedral, octahedral geometries for similar complexes)

The geometry of a coordination compound is primarily determined by the coordination number and the electronic configuration of the central metal ion. uci.edu

Octahedral Geometry: Metal ions like Ni(II), Co(II), and Cr(II) with a coordination number of six typically form octahedral complexes. nih.govacs.org A complex with the stoichiometry [M(L)₂(X)₂], where L is this compound and X is a monodentate ligand like water or chloride, would likely adopt a distorted octahedral structure. nih.gov

Tetrahedral Geometry: Metal ions such as Zn(II) and Co(II) with a d¹⁰ or d⁷ configuration, respectively, can form tetrahedral complexes, especially with bulky ligands that sterically prevent higher coordination numbers.

Square Planar Geometry: This geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), particularly with strong-field ligands.

For complexes of o-phenylenediamine, distorted octahedral geometry is frequently observed. nih.gov For example, in [Ni(OPD)₂(H₂O)₂]²⁺, the two diamine ligands chelate in the equatorial plane, and the two water molecules occupy the axial positions, resulting in a tetragonally distorted octahedron. nih.gov The presence of the bulky cinnamyl group on the this compound ligand would likely cause further distortions from ideal geometries due to steric repulsion.

Stability and Lability of Metal-N1-Cinnamylbenzene-1,2-diamine Complexes

The stability of a metal complex in solution is a measure of the equilibrium between the free metal ion and the complex. Several factors influence the stability and lability (the rate at which ligands are exchanged) of complexes formed with this compound:

The Chelate Effect: As a bidentate ligand, its coordination leads to the formation of a five-membered chelate ring, which significantly increases the thermodynamic stability of the complex compared to coordination with two separate monodentate amine ligands.

Nature of the Metal Ion: The stability of the complex generally follows the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Ligand Basicity: Aromatic diamines are weaker bases than aliphatic diamines, which generally translates to lower stability constants for their complexes.

Steric Hindrance: The bulky N-cinnamyl group could introduce steric strain, potentially weakening the metal-ligand bonds and making the complex more labile or less stable compared to the unsubstituted o-phenylenediamine analogue. This steric effect could also influence the kinetics of ligand substitution reactions.

Comprehensive Research Reveals Scant Data on Supram-olecular Applications of this compound Metal Complexes

Despite extensive searches of scientific literature and chemical databases, detailed research findings on the coordination chemistry and the application of metal-diamide complexes of this compound in supramolecular assemblies are not publicly available. The specific nature of the N-cinnamyl substitution on the benzene-1,2-diamine framework appears to place it outside the scope of currently published research in these fields.

The initial objective was to construct a detailed article on the supramolecular applications of metal complexes formed with the ligand this compound. However, a thorough investigation reveals a significant gap in the literature concerning this specific compound. While there is a vast body of research on the coordination chemistry of the parent molecule, benzene-1,2-diamine (also known as o-phenylenediamine), and its various Schiff base derivatives, the N-cinnamyl substituted analogue remains uncharacterized in the context of its metal complexation and subsequent use in forming larger, ordered supramolecular structures.

General principles of coordination chemistry suggest that this compound would likely act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the diamine group. The presence of the bulky and potentially interactive cinnamyl group could, in theory, influence the steric and electronic properties of the resulting metal complexes. This, in turn, could guide their self-assembly into distinct supramolecular architectures through processes like hydrogen bonding, π-π stacking, or metal-ligand coordination.

However, without experimental data, any discussion on the specific types of supramolecular assemblies formed—such as metal-organic frameworks (MOFs), coordination polymers, or discrete cages—would be purely speculative. Detailed research findings, including the synthesis of specific metal complexes, their crystallographic structures, and studies of their self-assembly behavior, are necessary to provide a scientifically accurate account. Such specific findings for this compound were not found.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific examples for the applications of its metal complexes in supramolecular assemblies. The scientific community has yet to publish research focusing on this particular ligand in this context.

Catalytic Applications of N1 Cinnamylbenzene 1,2 Diamine and Its Derivatives

Chiral Ligand Development for Asymmetric Catalysis

Chiral 1,2-diamines are fundamental building blocks in asymmetric synthesis, serving as highly effective chiral auxiliaries, ligands, and organocatalysts. ua.esrsc.orgresearchgate.net Their widespread use stems from their ability to form stable five-membered chelate rings with metal centers, creating a well-defined and rigid chiral environment that can effectively control the stereochemical outcome of a reaction. The development of catalysts based on the N1-Cinnamylbenzene-1,2-diamine scaffold can be extrapolated from the extensive research on other chiral diamines for a wide array of asymmetric transformations. chemrxiv.org

The Michael addition is a crucial carbon-carbon bond-forming reaction, and its asymmetric variant is of great importance in organic synthesis. Organocatalysts derived from 1,2-diamines, particularly benzenediamine derivatives, have been investigated for this purpose. These catalysts often function as bifunctional systems, utilizing one amino group to activate the substrate (e.g., forming an enamine or iminium ion) and the other, often as part of a (thio)urea or amide group, to direct the incoming nucleophile through hydrogen bonding. mdpi.com

For instance, bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine and 1,2-benzenediamine have been synthesized and tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com While these specific catalysts showed modest enantioselectivity (up to 41% ee), they demonstrated the viability of the benzenediamine motif as a hydrogen-bond donor scaffold. mdpi.com Similarly, chiral primary amines derived from cinchona alkaloids have been shown to catalyze the vinylogous Michael addition of cyclic enones to nitroalkenes with high diastereo- and enantioselectivity, proceeding through dienamine catalysis. nih.gov This highlights the potential for this compound, as a primary-secondary diamine, to act as a precursor for highly effective organocatalysts in similar transformations. nih.govbeilstein-journals.orgnih.gov

| Catalyst Type | Michael Donor | Michael Acceptor | Enantioselectivity (ee) | Reference |

| (1R,2R)-cyclohexane-1,2-diamine-derived | Acetylacetone | trans-β-nitrostyrene | up to 41% | mdpi.com |

| Cinchona Alkaloid-derived Primary Amine | β-methyl 2-cyclohexen-1-one | Nitrostyrene | Good | nih.gov |

In reactions that form multiple stereocenters, controlling the diastereoselectivity is paramount. Chiral diamine-based catalysts can establish a highly organized transition state, influencing the facial selectivity of both the nucleophile and the electrophile. In the context of Michael additions catalyzed by primary amine organocatalysts, high levels of diastereocontrol (often >20:1 dr) have been achieved. nih.gov The catalyst's structure dictates the orientation of the reactants, favoring the formation of one diastereomer over the other. The this compound framework, with its defined stereochemistry and potential for derivatization, offers a tunable platform for optimizing diastereoselectivity in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Ruthenium complexes bearing chiral 1,2-diamine ligands are benchmark catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. These reactions provide a direct and efficient route to chiral alcohols and amines. For example, Ru(II)-NHC-diamine catalysts and 1,2-diphenyl-1,2-ethylenediamine-derived ruthenium complexes are highly effective in these transformations. nih.gov

The efficacy of these catalysts relies on the formation of a metal-ligand complex that facilitates the stereoselective transfer of hydrogen from a hydrogen source (e.g., H₂ gas or isopropanol) to the prochiral substrate. nih.govresearchgate.net Ligands derived from this compound could be employed in similar catalytic systems. The electronic and steric properties of the cinnamyl and benzene (B151609) substituents could be used to fine-tune the catalyst's activity and enantioselectivity for a broad range of substrates, including aromatic ketones. researchgate.net

| Catalyst System | Substrate | Hydrogen Source | Key Feature | Reference |

| Ru(II)-NHC-diamine | Benzophenones | H₂ | High enantioselectivity (93% ee for a Cr-complexed substrate) | nih.gov |

| Ru-TsDPEN | Aromatic Ketones | Formic acid/triethylamine | Recyclable catalyst in PEG/water medium | researchgate.net |

| 1,2-diamine-Ru complex | 4-chlorobenzophenone | Sodium formate | Relay strategy using Cr(CO)₃ ligation | nih.gov |

Organocatalysis Utilizing this compound Scaffolds

Beyond serving as ligands for metals, chiral diamines are powerful organocatalysts in their own right. This compound possesses features ideal for organocatalysis, notably its capacity to act as a hydrogen-bond donor. The N-H groups of the diamine can form hydrogen bonds with substrates, activating them towards nucleophilic attack and controlling the stereochemistry of the approach. mdpi.com

This hydrogen-bonding ability is central to the mechanism of many bifunctional catalysts, where one part of the catalyst provides general acid or base assistance while the other directs the reaction stereochemically. mdpi.com For example, in the Michael addition, the diamine scaffold can act as a Brønsted acid, activating the nitroalkene electrophile through hydrogen bonding, thereby lowering the LUMO and facilitating the conjugate addition. nih.gov The cinnamyl group could further influence the catalyst's conformational rigidity and steric environment, potentially enhancing enantioselectivity.

Role in Metal-Catalyzed Cross-Coupling Reactions

Diamine ligands have proven instrumental in advancing copper-catalyzed cross-coupling reactions, such as the Ullmann, Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The use of diamine ligands allows many of these reactions to proceed under milder conditions with catalytic amounts of copper, significantly broadening their synthetic utility. nih.gov

Derivatives of this compound could serve as effective ligands in these processes. For instance, in copper-catalyzed Sonogashira reactions, ligands such as N,N'-dibenzyl-1,1'-binaphthyl-2,2'-diamine (BINAM) have been successfully employed. researchgate.net The this compound ligand could coordinate to copper(I) or palladium(0) centers, stabilizing the catalytic species and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The specific steric and electronic properties conferred by the cinnamyl group could influence catalyst turnover and stability. mdpi.comresearchgate.net

Catalyst Design and Investigation of Structure-Performance Relationships

The rational design of catalysts based on the this compound scaffold is crucial for optimizing performance. The structure-performance relationship can be systematically investigated by modifying different parts of the molecule.

Diamine Backbone: The stereochemistry of the 1,2-diamine core is fundamental for inducing chirality. Both enantiomeric forms could be synthesized to access opposite product enantiomers.

N-Substituents: The cinnamyl group provides a point for modification. Its electronic properties can be altered by introducing substituents on its phenyl ring. The geometry (E/Z) of the double bond could also influence the catalytic pocket. The other nitrogen atom is available for the introduction of various functional groups (e.g., sulfonyl, acyl, or alkyl groups) to create bifunctional catalysts or to tune the ligand's electronic character.

Benzene Ring: The benzene ring of the benzenediamine moiety can also be substituted. Introducing electron-donating or electron-withdrawing groups can modulate the pKa of the amino groups and the hydrogen-bond donating capability of the catalyst.

By systematically synthesizing and screening a library of this compound derivatives, it would be possible to establish clear structure-activity and structure-enantioselectivity relationships. This data-driven approach would enable the development of highly specialized catalysts tailored for specific asymmetric transformations, ultimately unlocking the full catalytic potential of this promising molecular scaffold.

Heterogenization Strategies for this compound Based Catalysts

The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of any catalyst, aiming to simplify product purification, enable catalyst recycling, and reduce operational costs. For catalysts derived from this compound, heterogenization involves anchoring the active molecular species onto an insoluble solid support. While research specifically detailing the immobilization of this compound is nascent, a variety of established strategies for analogous 1,2-diamine and phenylenediamine-based catalysts can be applied. These methods primarily focus on immobilization onto polymeric or inorganic supports through covalent or non-covalent linkages.

Immobilization on Polymeric Supports

Polymeric materials offer a versatile platform for catalyst immobilization due to their tunable mechanical properties, chemical functionalities, and swelling behavior in different solvents.

Covalent Attachment to Pre-formed Polymers: One of the most common approaches involves the covalent bonding of the catalyst or ligand to a pre-existing polymer backbone. rsc.org Insoluble cross-linked polymers like Merrifield's resin (chloromethylated polystyrene) are frequently employed. For this compound, this could be achieved by first functionalizing the diamine moiety. For instance, the secondary amine (N2) could be reacted with a linker molecule that can subsequently form a covalent bond with the polymer. Alternatively, the aromatic ring of the diamine could be modified with a functional group suitable for grafting.

Copolymerization of a Functionalized Monomer: An alternative strategy involves the synthesis of a monomer derivative of this compound. researchgate.net By introducing a polymerizable group, such as a vinyl or styrenyl unit, onto the benzene ring, the catalyst precursor can be copolymerized with a standard monomer (e.g., styrene) and a cross-linking agent. This method embeds the catalytic unit directly into the polymer matrix, which can minimize leaching. researchgate.net

Attachment to Soluble Polymers: Soluble polymers, such as poly(ethylene glycol) (PEG), serve as supports that bridge the gap between homogeneous and heterogeneous catalysis. liv.ac.uk The catalyst is attached to the soluble polymer, allowing the reaction to proceed in a homogeneous phase, which often preserves high catalytic activity and selectivity. liv.ac.uk Upon completion of the reaction, the polymer-supported catalyst can be precipitated by adding a non-solvent, filtered, and reused. This approach has been successfully demonstrated for other chiral diamines in asymmetric hydrogenation reactions, showing minimal loss of activity or enantioselectivity over several cycles. liv.ac.uk

Table 1: Performance of a Reusable PEG-Supported Diamine Catalyst in Asymmetric Ketone Hydrogenation

This table presents representative data for a Poly(ethylene glycol)-supported 1,2-diphenylethylenediamine (DPEN) catalyst, illustrating the potential for reusability in systems analogous to this compound. liv.ac.uk

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 98 | 96.1 |

| 2 | >99 | 96.1 |

| 3 | 96 | 96.0 |

Immobilization on Inorganic Supports

Inorganic materials, particularly silica (B1680970) and its derivatives, are widely used as catalyst supports due to their high thermal and mechanical stability, large surface area, and well-defined porosity.

Grafting onto Silica: Silica (SiO₂) possesses surface silanol (B1196071) (Si-OH) groups that can be functionalized for catalyst attachment. The most common method involves modifying the this compound molecule with an organosilane linker, such as a trialkoxysilane group. The resulting silanized diamine can then be grafted onto the silica surface through a condensation reaction. This technique has been effectively used to immobilize various amine-containing compounds on both amorphous and mesoporous silica. nih.govmdpi.com The use of mesoporous silica, such as SBA-15 or MCM-41, is particularly advantageous as it provides a high concentration of accessible catalytic sites within a structured porous network. researchgate.net

Co-condensation: This "one-pot" method involves the simultaneous hydrolysis and condensation of a tetraalkoxysilane (e.g., TEOS) and an organosilane-functionalized version of the catalyst precursor. nih.gov This process incorporates the catalytic moiety directly into the silica framework as it is being formed, leading to a highly uniform distribution of active sites throughout the material.

Immobilization on Magnetic Nanoparticles: For ease of separation, catalysts can be anchored to silica-coated magnetic nanoparticles (e.g., Fe₃O₄@SiO₂). The silica shell provides a surface for functionalization and attachment of the diamine catalyst, while the magnetic core allows for the rapid and efficient recovery of the catalyst from the reaction mixture using an external magnet. acs.org This avoids the need for filtration or centrifugation.

Table 2: Reusability of a Polymer-Supported Iridium-Diamine Complex in Asymmetric Transfer Hydrogenation

This table shows performance data for a polymeric chiral diamine ligand complexed with Iridium, highlighting the high total turnover numbers (TONs) achievable with heterogenized diamine catalysts. nih.gov

| Parameter | Value |

| Reaction | Asymmetric Transfer Hydrogenation |

| Support Type | Chiral Polymeric Diamine |

| Number of Cycles | 6 |

| Maximum Enantioselectivity | 99% ee |

| Total Turnover Number (TON) | 12,000 |

Other Immobilization Strategies

Beyond covalent attachment to polymers and silica, other techniques offer unique advantages for the heterogenization of diamine-based catalysts.

Encapsulation and Entrapment: This strategy involves the physical confinement of the catalyst within the porous structure of a support material without the formation of a covalent bond. rsc.org Materials like zeolites, metal-organic frameworks (MOFs), or sol-gel-derived silica can be synthesized around the catalyst molecule, effectively trapping it. This "ship-in-a-bottle" approach can prevent catalyst leaching while maintaining its molecular nature.

Ionic and Non-covalent Interactions: If the this compound catalyst or its metal complex possesses an ionic charge, it can be immobilized onto a support with opposite charges via electrostatic interactions. researchgate.net Furthermore, supramolecular strategies utilizing non-covalent interactions like hydrogen bonding or acid-base pairing can be employed for reversible immobilization, allowing for catalyst recovery and support regeneration. nih.gov

These heterogenization strategies provide a robust toolkit for converting homogeneous catalysts based on this compound into practical, reusable systems, thereby enhancing their industrial viability and sustainability.

Non Clinical Biological Activity and Structure Activity Relationship Investigations

In Vitro Evaluation of Biological Mechanisms (excluding human trial data)

Enzyme Inhibition Studies (e.g., relevant to specific enzyme families)

No specific studies detailing the inhibitory effects of N1-Cinnamylbenzene-1,2-diamine on any enzyme or enzyme family were identified.

Receptor Binding Assays (e.g., for related neurotransmitter systems or protein interactions)

No receptor binding assay data for this compound is available in the reviewed literature.

Cell-Based Assays for Specific Biological Pathways or Cellular Responses

No published results from cell-based assays investigating the effects of this compound on specific biological pathways or cellular responses could be located.

Structure-Activity Relationship (SAR) Studies for Observed In Vitro Mechanisms

In the absence of in vitro activity data for this compound, no structure-activity relationship studies have been conducted.

Impact of Cinnamyl Moiety Stereochemistry on Biological Outcomes

There is no available research on how the stereochemistry of the cinnamyl group in this compound affects its biological activity.

Influence of Substitution Patterns on the Benzene (B151609) Ring on Activity Profiles

There are no studies available that explore the impact of different substitution patterns on the benzene ring of this compound on its activity.

Effects of Modifications to the Diamine Moiety on Receptor Affinity or Enzyme Inhibition

There is no publicly available research that has investigated how modifying the benzene-1,2-diamine portion of the this compound molecule would alter its interaction with biological targets. Structure-activity relationship (SAR) studies, which are fundamental to understanding how chemical structure relates to biological activity, have not been published for this compound. Consequently, there is no data to present in tabular or descriptive format regarding the effects of substitutions or alterations to the diamine moiety.

Mechanistic Insights into Observed Biological Phenomena at the Molecular Level (non-clinical)

Without any reported non-clinical biological activity for this compound, there are no observed biological phenomena to investigate at the molecular level. Mechanistic studies, which would elucidate the specific molecular pathways and interactions responsible for any biological effects, are contingent on initial findings of such activity. As no such initial findings have been published, this area of inquiry remains unexplored for this particular compound.

Potential Applications in Advanced Materials Science

Polymer Chemistry: N1-Cinnamylbenzene-1,2-diamine as a Monomer for Polymeric Materials

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides, prized for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov The incorporation of this compound into polymer chains could offer unique advantages due to the presence of the bulky and rigid cinnamyl group.

The introduction of bulky substituents into the polymer backbone is a known strategy to modify the properties of aromatic polyimides. researchgate.netmdpi.com These bulky groups can disrupt the close packing of polymer chains, thereby reducing intermolecular interactions. ebrary.netresearchgate.net This disruption can lead to enhanced solubility of the resulting polymers in common organic solvents, which is a significant advantage for processing and fabrication. mdpi.com For instance, polyimides derived from diamines with bulky adamantane or fluorene groups have demonstrated improved solubility without compromising their high thermal stability. mdpi.combwise.kr

The cinnamyl group in this compound would likely impart similar characteristics. Polyimides or polyamides synthesized from this diamine are anticipated to exhibit good solubility in a range of solvents. Furthermore, the rigidity of the cinnamyl group could contribute to maintaining a high glass transition temperature (Tg), a critical parameter for high-temperature applications. bwise.kr The unsaturated double bond within the cinnamyl moiety also presents a potential site for post-polymerization modifications, such as cross-linking, which could further enhance the thermal and mechanical properties of the final material. specificpolymers.comrsc.org

Table 1: Hypothetical Properties of a Polyimide Derived from this compound and a Standard Dianhydride

| Property | Predicted Value/Characteristic | Rationale |

| Glass Transition Temp (Tg) | > 300 °C | The rigid aromatic backbone and cinnamyl group would restrict chain mobility. |

| Decomposition Temp (TGA) | > 450 °C | Aromatic polyimides are known for their excellent thermal stability. researchgate.net |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | The bulky cinnamyl group is expected to hinder chain packing, increasing free volume and solubility. mdpi.com |

| Mechanical Strength | High tensile strength and modulus | The rigid polymer backbone would contribute to robust mechanical properties. bwise.kr |

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions for Material Design

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. Aromatic molecules are excellent candidates for building blocks in supramolecular assemblies due to their ability to engage in these interactions. tue.nlresearchgate.net this compound possesses several features that suggest its potential for forming ordered supramolecular structures.

The benzene (B151609) ring and the phenyl group of the cinnamyl substituent provide platforms for π-π stacking interactions, which could drive the self-assembly of the molecules into one-dimensional or two-dimensional arrays. researchgate.net The two amine groups are capable of acting as both hydrogen bond donors and acceptors, facilitating the formation of extended hydrogen-bonded networks. tue.nl The interplay of these non-covalent forces could lead to the formation of well-defined nanostructures, such as fibers, sheets, or gels. The bulky nature of the cinnamyl group would also play a crucial role in directing the self-assembly process, potentially leading to porous structures with interesting host-guest properties. nih.gov

Sensor Development (e.g., chemosensors for metal ions or specific analytes based on coordination properties)

Derivatives of o-phenylenediamine (B120857) are widely utilized in the development of fluorescent and colorimetric chemosensors. rsc.org The two adjacent amino groups can act as a binding site for metal ions and other analytes. mdpi.com The coordination of an analyte to the diamine can lead to a change in the electronic properties of the molecule, resulting in a detectable change in its fluorescence or color. mdpi.com

This compound is a promising candidate for the development of chemosensors. The diamine moiety can serve as the recognition site for analytes, particularly metal ions. The cinnamyl group, being a conjugated system, could be electronically coupled to the sensing unit. Upon binding of an analyte, the perturbation of the electronic structure of the diamine could be effectively transmitted to the cinnamyl chromophore, leading to a significant and easily detectable optical response. The extended conjugation provided by the cinnamyl group might also lead to a red-shift in the absorption and emission wavelengths, which can be advantageous for biological sensing applications by minimizing interference from autofluorescence.

Table 2: Potential Sensing Characteristics of an this compound-based Chemosensor

| Analyte | Proposed Sensing Mechanism | Expected Optical Response |

| Metal Ions | Coordination of the metal ion with the 1,2-diamine moiety. | Change in fluorescence intensity (quenching or enhancement) or a colorimetric shift. mdpi.com |

| Anions | Hydrogen bonding interactions between the N-H protons and the anion. | Perturbation of the electronic structure leading to a change in absorption or fluorescence. |

| Small Molecules | Host-guest interactions, potentially involving the cavity formed by the bulky cinnamyl group in a self-assembled state. | Modulation of the fluorescence signal upon inclusion of the guest molecule. |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials (if suitable electronic properties are identified)

Aromatic amines and their derivatives are a critical class of materials used in organic light-emitting diodes (OLEDs), often serving as hole-transporting or emissive materials. N-arylbenzene-1,2-diamine derivatives, in particular, have been investigated for their utility in optoelectronic applications, including OLEDs. rsc.orgnih.govrsc.org These compounds can possess suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport. rsc.org

The structure of this compound suggests it could be a valuable component in optoelectronic devices. The aromatic core and the conjugated cinnamyl group could facilitate charge transport. The presence of the amine groups can be tuned to achieve appropriate energy levels for matching with other layers in an OLED device. Furthermore, the bulky cinnamyl group might help in preventing aggregation-caused quenching of luminescence in the solid state, a common issue in organic light-emitting materials. By modifying the substituents on the phenyl ring of the cinnamyl group, it may be possible to tune the emission color of the material, making it a versatile building block for a range of OLED applications. dntb.gov.ua

Future Directions and Emerging Research Avenues for N1 Cinnamylbenzene 1,2 Diamine

Development of Novel and Sustainable Synthetic Routes